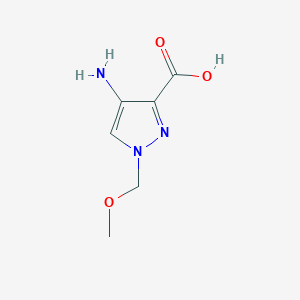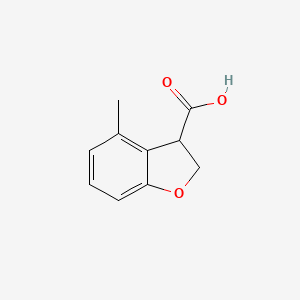![molecular formula C11H17Cl B13178779 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The specific structure of this compound includes a chloromethyl group and a prop-2-en-1-yl group attached to a bicyclo[2.2.1]heptane skeleton. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from norbornene.
Allylation: The prop-2-en-1-yl group can be introduced via an allylation reaction using an appropriate allylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify the chloromethyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its use in drug development or as a precursor to biologically active compounds.
Industry: It can be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its chemical structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group.
2-(Hydroxymethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of both the chloromethyl and prop-2-en-1-yl groups in 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[22
Eigenschaften
Molekularformel |
C11H17Cl |
|---|---|
Molekulargewicht |
184.70 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,9-10H,1,3-8H2 |
InChI-Schlüssel |
MTBMKEXPXMILGR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CC2CCC1C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


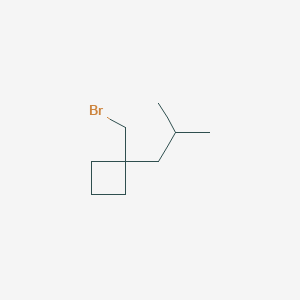
![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
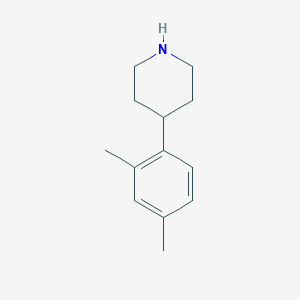
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
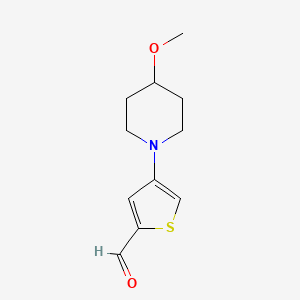

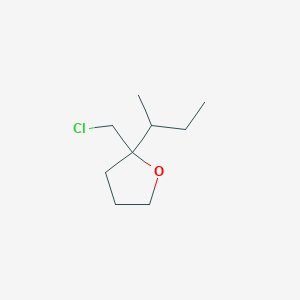
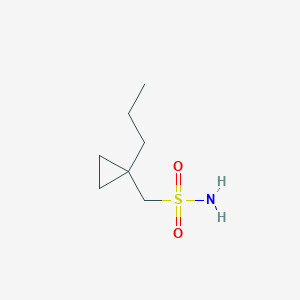
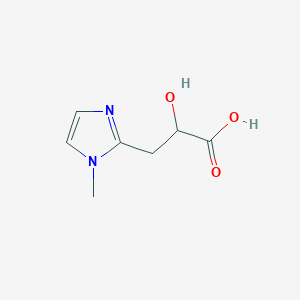
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
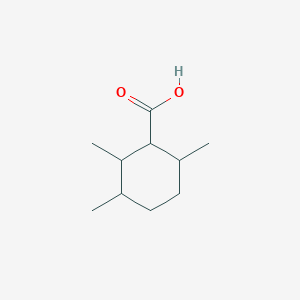
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
